

physicochemical properties of 4-Hydroxy-3,5-diisopropylbenzoic Acid

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Compound of Interest

Compound Name: 4-Hydroxy-3,5-diisopropylbenzoic Acid

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An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3,5-diisopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, synthesis, and reactivity of **4-Hydroxy-3,5-diisopropylbenzoic Acid** (CAS No. 13423-73-9). As a critical intermediate in the synthesis of the widely used anesthetic agent propofol, a thorough understanding of this molecule is paramount for process optimization, quality control, and further research applications.^{[1][2]} This document synthesizes data from established chemical literature and databases to offer field-proven insights into its molecular structure, properties, and handling, serving as an essential resource for professionals in chemical synthesis and pharmaceutical development.

Introduction: A Molecule of Pharmaceutical Significance

4-Hydroxy-3,5-diisopropylbenzoic acid is a substituted aromatic carboxylic acid distinguished by two bulky isopropyl groups flanking a phenolic hydroxyl group.^[1] This specific substitution pattern is not a random occurrence; it is a deliberate structural design that dictates

the molecule's utility. Its primary and most notable role is serving as a key precursor in several manufacturing pathways for 2,6-diisopropylphenol, known globally as Propofol, an essential short-acting intravenous anesthetic.^{[2][3]}

The synthesis of high-purity propofol necessitates precise control over impurities. Utilizing **4-Hydroxy-3,5-diisopropylbenzoic acid** as an intermediate offers a strategic advantage by preventing the formation of undesirable alkylation byproducts.^{[1][3]} The subsequent decarboxylation step is a clean and efficient transformation to the final active pharmaceutical ingredient.^{[1][2]} Beyond this principal application, its antioxidant properties and the potential for its derivatives in materials science, such as polymer stabilization, make it a compound of broader scientific interest.^{[1][4][5]} This guide delves into the core scientific attributes that underpin these applications.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all further scientific inquiry.

Diagram 1: Chemical Structure of **4-Hydroxy-3,5-diisopropylbenzoic Acid**

Caption: 2D representation of the **4-Hydroxy-3,5-diisopropylbenzoic acid** molecule.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	13423-73-9	[1][4][6]
Molecular Formula	C ₁₃ H ₁₈ O ₃	[4][7][8]
IUPAC Name	4-hydroxy-3,5-di(propan-2-yl)benzoic acid	[4]
Synonyms	3,5-Diisopropyl-4-hydroxybenzoic acid; Propofol 4-Carboxylic Acid; Propofol Impurity N	[5][8][9]
SMILES	<chem>CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O</chem>	[4][6]
InChI Key	WYAZPCLFZZTVSP-UHFFFAOYSA-N	[1][4]

Core Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in solution and in the solid state, impacting everything from reaction kinetics to formulation and bioavailability.

Table 2: Summary of Physicochemical Data

Property	Value	Source(s)
Molecular Weight	222.28 g/mol	[1][4][8]
Appearance	White to off-white crystalline solid	[4][10]
Melting Point	146 °C	[9]
Boiling Point	343.5 ± 42.0 °C (at 760 mmHg, Predicted)	[4][9][11]
Density	1.108 ± 0.06 g/cm ³ (Predicted)	[9][11]
pKa	4.65 ± 0.10 (Predicted)	[5][9][12]
LogP (Octanol/Water)	~3.3	[8][11][13]
Solubility	Limited in water; Soluble in organic solvents such as DMSO, slightly soluble in methanol and ethyl acetate.	[4][9][12]
Vapor Pressure	2.69 x 10 ⁻⁵ mmHg at 25°C	[5][11]
Hydrogen Bond Donors	2	[4][5][13]
Hydrogen Bond Acceptors	3	[4][5][13]
Rotatable Bonds	3	[4][5][13]

The molecule's low water solubility and LogP value greater than 3 indicate significant lipophilicity, driven by the two isopropyl groups and the aromatic ring.[8][11][13] The presence of both a carboxylic acid and a phenolic hydroxyl group allows for hydrogen bonding, which is a critical factor in its crystal lattice structure and melting point.[1]

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The integration of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers an unambiguous confirmation of the identity and purity of **4-Hydroxy-3,5-diisopropylbenzoic acid**.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups present. The spectrum is characterized by several key absorption bands:

- **O-H Stretch (Carboxylic Acid & Phenol):** A very broad and prominent absorption band is observed in the $2500\text{--}3300\text{ cm}^{-1}$ region. This is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer, which is further broadened by the contribution from the phenolic O-H group.^[1]
- **C=O Stretch (Carboxylic Acid):** A strong, sharp absorption band typically appears around $1680\text{--}1710\text{ cm}^{-1}$, confirming the presence of the carbonyl group of the carboxylic acid.^[1]
- **C-H Stretch (Aliphatic/Aromatic):** Aliphatic C-H stretching from the isopropyl groups is visible just below 3000 cm^{-1} , while aromatic C-H stretching is found just above 3000 cm^{-1} .^[1]
- **C=C Stretch (Aromatic):** Absorptions in the $1450\text{--}1600\text{ cm}^{-1}$ region correspond to the carbon-carbon double bond stretching within the aromatic ring.^[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation analysis.

- **Molecular Ion Peak (M^+):** The molecular formula $C_{13}H_{18}O_3$ corresponds to a monoisotopic mass of 222.1256 Da .^{[1][8]} High-resolution mass spectrometry (HRMS) can verify this elemental composition with high precision.^[1]
- **Protonated Molecule $[M+H]^+$:** In chemical ionization (CI) or electrospray ionization (ESI) techniques, a prominent peak at $m/z\ 223$ is often observed, corresponding to the protonated molecule.^[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. Based on the molecular structure, the following signals are predicted:

^1H NMR Spectrum (Predicted):

- Ar-H (Aromatic Protons): A singlet around 7.5-7.8 ppm, integrating to 2H. The chemical equivalence of the two protons on the benzene ring (at positions 2 and 6) results in a single signal.
- -CH(CH₃)₂ (Isopropyl Methine): A septet around 3.0-3.3 ppm, integrating to 2H. This signal is split into seven lines by the six equivalent methyl protons.
- -CH(CH₃)₂ (Isopropyl Methyl): A doublet around 1.2-1.4 ppm, integrating to 12H. This large signal corresponds to the four equivalent methyl groups, split into a doublet by the single methine proton.
- -OH (Phenolic & Carboxylic): Two broad, exchangeable singlets at variable chemical shifts, typically downfield (>9 ppm for carboxylic acid, 4-7 ppm for phenolic, highly solvent-dependent).

¹³C NMR Spectrum (Predicted):

- -COOH (Carboxyl Carbon): A quaternary carbon signal in the 170-175 ppm range.
- Ar-C (Aromatic Carbons): Signals between 115-160 ppm. This includes four quaternary carbons (C1, C3, C4, C5) and two CH carbons (C2, C6).
- -CH(CH₃)₂ (Isopropyl Methine): A signal around 30-35 ppm.
- -CH(CH₃)₂ (Isopropyl Methyl): A signal around 20-25 ppm.

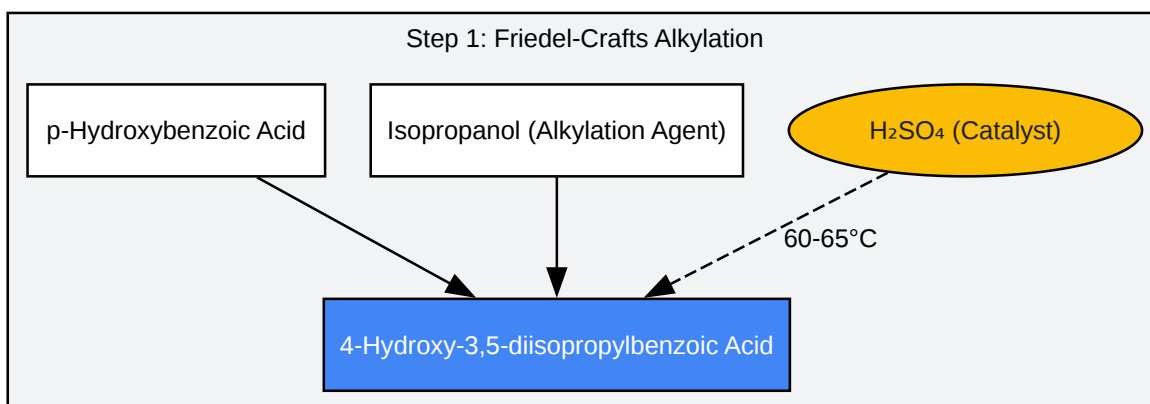
Synthesis, Reactivity, and Experimental Protocols

The compound's utility is defined by the chemical transformations it can undergo. Its synthesis and subsequent reactions are central to its role in pharmaceutical manufacturing.

Primary Synthesis: Friedel-Crafts Alkylation

The most common industrial synthesis involves the direct di-isopropylation of p-hydroxybenzoic acid.^{[2][4]} This electrophilic substitution reaction leverages a strong acid catalyst to add two isopropyl groups to the activated aromatic ring.

Diagram 2: Synthesis via Friedel-Crafts Alkylation



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Caption: Workflow for the synthesis of the target compound from p-hydroxybenzoic acid.

Protocol 1: Synthesis via Friedel-Crafts Alkylation[4][15]

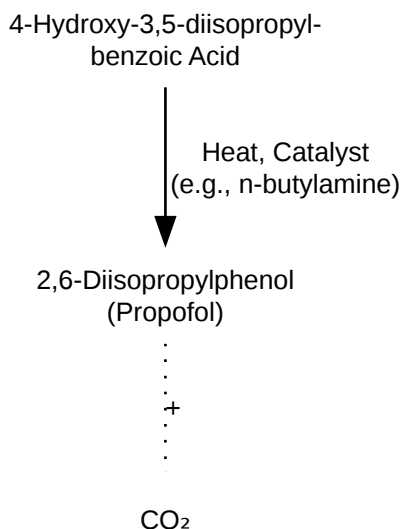
- Objective: To synthesize **4-Hydroxy-3,5-diisopropylbenzoic acid** from p-hydroxybenzoic acid.
- Materials: p-Hydroxybenzoic acid, isopropanol, solid acid catalyst (e.g., concentrated sulfuric acid).
- Procedure:
 - In a suitable reaction vessel, charge p-hydroxybenzoic acid and an excess of isopropanol.
 - With stirring, slowly add the acid catalyst while maintaining the temperature.
 - Heat the reaction mixture to a temperature between 60-65°C.[3]
 - Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of p-hydroxybenzoic acid is greater than 95%. [4][15]
 - Upon completion, cool the reaction mixture to 5-10°C to induce crystallization of the product.[15]

- Filter the resulting solid, wash with a suitable solvent to remove impurities, and dry under vacuum at 50-60°C.[15]
- Causality: Using p-hydroxybenzoic acid as the starting material protects the para position, directing the bulky isopropyl groups to the ortho positions (3 and 5) relative to the hydroxyl group. The solid acid catalyst protonates isopropanol to generate the isopropyl carbocation, the active electrophile in the reaction. HPLC monitoring is critical for determining the reaction endpoint and maximizing yield while minimizing byproduct formation.[4]

Key Reactivity: Decarboxylation to Propofol

The most significant reaction of this molecule is its thermal or catalytically-induced decarboxylation, which removes the carboxylic acid group as carbon dioxide to yield 2,6-diisopropylphenol (Propofol).[1][2]

Diagram 3: Decarboxylation Pathway



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Caption: The key decarboxylation reaction yielding propofol and carbon dioxide.

This transformation is a pivotal step in pharmaceutical production, highlighting the compound's role as a purpose-built intermediate.[2] The reaction is typically carried out at high temperatures in a high-boiling solvent with a base catalyst.[2][3]

Applications in Research and Drug Development

While its primary role is industrial, **4-Hydroxy-3,5-diisopropylbenzoic acid** serves several functions in a research context:

- **Pharmaceutical Intermediate:** It is the principal precursor for certain high-purity synthesis routes of Propofol.[\[10\]](#)[\[16\]](#)
- **Reference Standard:** It is used as a reference standard (Propofol Impurity N) for impurity profiling in the quality control of Propofol drug products.[\[9\]](#)
- **Chemical Building Block:** Its functional groups (hydroxyl, carboxylic acid) and substituted aromatic ring make it a versatile starting material for the synthesis of more complex molecules and novel chemical entities.[\[10\]](#)
- **Antioxidant Research:** As a sterically hindered phenol, it and its derivatives are investigated for their antioxidant properties.[\[5\]](#)

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available safety data sheets, **4-Hydroxy-3,5-diisopropylbenzoic acid** is classified as an irritant.

- **Hazard Statements:** Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[17\]](#)[\[18\]](#)
- **Precautionary Measures:**
 - Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.[\[18\]](#)
 - Wear protective gloves, safety glasses with side-shields, and a lab coat.[\[17\]](#)
 - Wash skin thoroughly after handling.[\[18\]](#)
 - In case of contact with eyes, rinse cautiously with water for several minutes.[\[17\]](#)

- Toxicity: Acute toxicity data is limited. An intraperitoneal LD50 in mice has been reported as 650 mg/kg.[11] The chemical and toxicological properties have not been thoroughly investigated, and it should be handled with care in accordance with good industrial hygiene and safety practices.[18]

Conclusion

4-Hydroxy-3,5-diisopropylbenzoic acid is more than a simple organic molecule; it is a testament to rational chemical design for a specific, high-value application. Its physicochemical properties—from its solubility profile to its characteristic spectroscopic signals—are all directly relevant to its synthesis, purification, and ultimate conversion to the anesthetic propofol. For the researchers, scientists, and drug development professionals who work with this compound, a deep, integrated understanding of these technical details is not merely academic—it is fundamental to achieving the purity, efficiency, and safety required in the pharmaceutical industry.

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